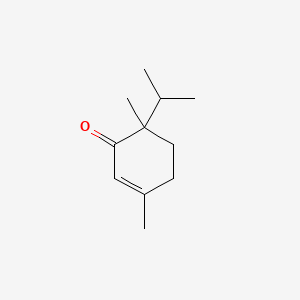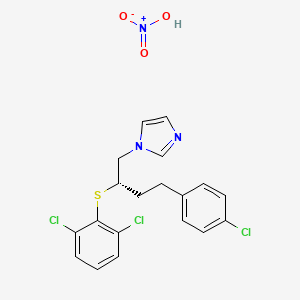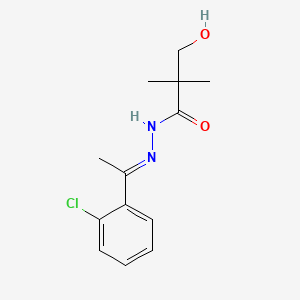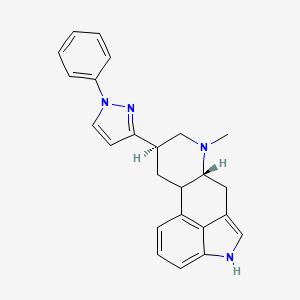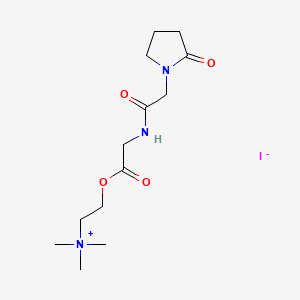
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is a chemical compound with the molecular formula C11H21N2O3I It is known for its unique structure, which includes a pyrrolidinyl group and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide typically involves multiple steps. One common method includes the reaction of N,N,N-trimethylethanaminium with 2-oxo-1-pyrrolidinylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, chloride
- N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, bromide
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloride and bromide counterparts, which may have different chemical and biological properties.
Eigenschaften
CAS-Nummer |
132382-15-1 |
|---|---|
Molekularformel |
C13H24IN3O4 |
Molekulargewicht |
413.25 g/mol |
IUPAC-Name |
trimethyl-[2-[2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C13H23N3O4.HI/c1-16(2,3)7-8-20-13(19)9-14-11(17)10-15-6-4-5-12(15)18;/h4-10H2,1-3H3;1H |
InChI-Schlüssel |
ZQOOVOGNOIGVRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CNC(=O)CN1CCCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

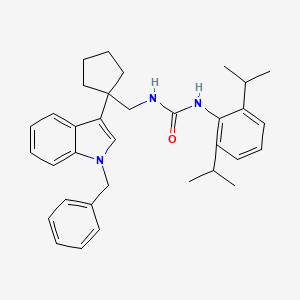



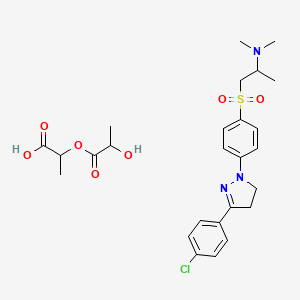
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
